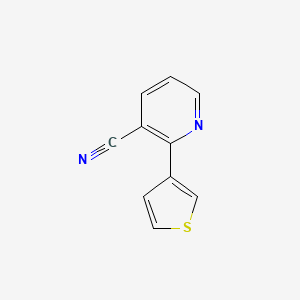

2-(Thiophen-3-yl)nicotinonitrile

Übersicht

Beschreibung

2-(Thiophen-3-yl)nicotinonitrile is a heterocyclic compound that features a thiophene ring attached to a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the thiophene and nicotinonitrile groups endows the molecule with unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-thiopheneboronic acid with 2-chloro-3-cyanopyridine . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Thiophen-3-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 2-(Thiophen-3-yl)nicotinamines.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-(Thiophen-3-yl)nicotinonitrile derivatives have shown promising anticancer properties. Research indicates that these compounds can act as inhibitors of various cancer-related pathways.

- Aurora Kinase Inhibition : Aurora kinases are crucial for mitotic processes, and their inhibitors have been explored for cancer treatment. Studies have synthesized nicotinonitrile hybrids that exhibit significant inhibition of aurora kinases, demonstrating potential as targeted anticancer agents .

- EGFR Tyrosine Kinase Inhibition : The epidermal growth factor receptor (EGFR) is often overexpressed in cancers such as breast and lung cancer. Compounds derived from this compound have been shown to inhibit EGFR effectively, with some derivatives achieving low IC50 values, indicating potent activity against cancer cell lines .

- VEGFR-2 Inhibition : Vascular endothelial growth factor receptor 2 (VEGFR-2) is another target for anticancer therapy. Nicotinonitrile hybrids have demonstrated activity against VEGFR-2, suggesting their role in inhibiting tumor angiogenesis .

Antimicrobial Properties

The antibacterial activity of this compound derivatives has been investigated against various bacterial strains:

- Broad-Spectrum Activity : Compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests their potential as new antibacterial agents.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with enhanced biological activities.

Synthetic Pathways

Recent studies have focused on developing novel synthetic routes to obtain this compound derivatives:

- Heterocyclic Compounds : By reacting nicotinonitriles with thiophene derivatives, researchers have created a range of heterocycles that exhibit improved pharmacological profiles .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for drug development:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| 4a | Anticancer | 25 µM |

| 6b | EGFR Inhibition | 0.6 µM |

| 4f | Antibacterial | MIC < 10 µg/mL |

These findings highlight the importance of structural modifications in enhancing the efficacy of nicotinonitrile derivatives.

Fungicidal Activity

In addition to its medicinal applications, this compound has been studied for its potential use in agriculture:

Wirkmechanismus

The mechanism of action of 2-(Thiophen-3-yl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,6-disubstituted-3-cyanopyridine derivatives: These compounds share the nicotinonitrile core but differ in their substituents, leading to variations in their chemical and biological properties.

Substituted 4-(Thiophen-2-yl)nicotinonitriles: These compounds have the thiophene ring attached at a different position, which can affect their reactivity and applications.

Uniqueness: 2-(Thiophen-3-yl)nicotinonitrile is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure allows for specific interactions in biological systems and can lead to distinct applications in materials science and medicinal chemistry.

Biologische Aktivität

2-(Thiophen-3-yl)nicotinonitrile is a chemical compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a thiophene ring and a nitrile group attached to a nicotinic structure, has been explored for various pharmacological applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Nicotinonitrile backbone : Contributes to its biological activity.

- Thiophene ring : Enhances its pharmacological properties due to the unique electronic characteristics of sulfur-containing heterocycles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may inhibit specific kinases or modulate receptor activity, leading to effects such as:

- Antiproliferative effects against cancer cells.

- Antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A549 (Lung) | 193.93 | |

| HCT116 (Colon) | 208.58 | |

| NCIH460 (Lung) | 25 ± 2.6 | |

| RKOP27 (Lung) | 16 ± ... |

These findings suggest that the compound is particularly effective against lung cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vivo bioassays against various pathogens have shown promising results, suggesting that it could serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

Cytotoxicity Evaluation

A study focused on the antiproliferative effects of various nicotinonitrile derivatives, including this compound, reported significant cytotoxicity against multiple cancer cell lines. The study utilized standard assays to determine IC50 values, revealing that the compound had superior activity compared to established chemotherapeutics in some cases . -

Fungicidal Activity

Another investigation into related compounds demonstrated that derivatives of thiophenes combined with nicotinonitriles exhibited excellent fungicidal activities against cucumber downy mildew, suggesting broader agricultural applications for compounds like this compound .

Eigenschaften

IUPAC Name |

2-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILXKHBTORMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594772 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-06-8 | |

| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.